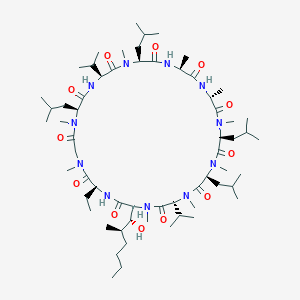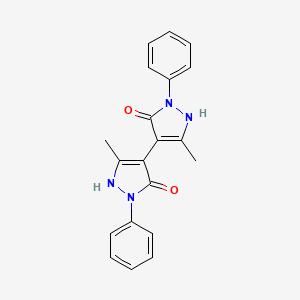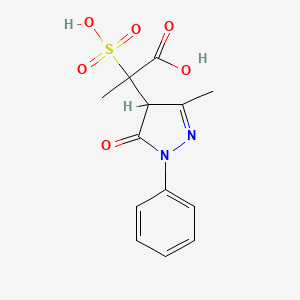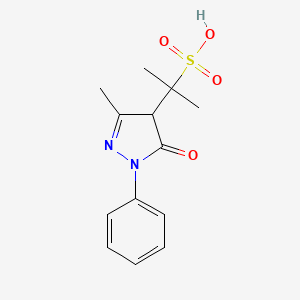
Impureza B de Formoterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide” is a chemical compound with the molecular formula C42H52N4O12 . It is also known as Formoterol fumarate .
Molecular Structure Analysis
The molecular structure of this compound consists of a formamide group attached to a phenyl ring, which is further substituted with hydroxy and aminoethyl groups . The compound also contains a methoxyphenyl group attached to the aminoethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 804.882 Da and a monoisotopic mass of 804.358154 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the available resources .Aplicaciones Científicas De Investigación
Tratamiento de la Enfermedad Pulmonar Obstructiva Crónica (EPOC)
La Impureza B de Formoterol ha llamado la atención en el contexto del tratamiento de la EPOC. La EPOC es una afección grave que afecta a millones de personas en todo el mundo y ocupa el tercer lugar entre las causas de muerte después de las enfermedades cardíacas isquémicas y los accidentes cerebrovasculares. El inhalador combinado recientemente aprobado que contiene fumarato de formoterol (FF) y bromuro de glicopirronio (GLY) se ha utilizado en concentraciones muy bajas (nivel de µg/activación) para pacientes con EPOC {svg_1}. Los investigadores han desarrollado métodos analíticos sensibles para analizar simultáneamente FF y GLY en su nuevo inhalador dosificador medido (MDI) combinado. Estos métodos incluyen técnicas espectrofotométricas y cromatografía líquida altamente sensible, que permiten un análisis validado del inhalador combinado doble en materias primas y formas farmacéuticas inhaladas.
Desarrollo de Métodos Analíticos
Los científicos han establecido con éxito tres métodos analíticos sensibles para determinar FF y GLY en el MDI combinado. Estos métodos incluyen:
- Método Cromatográfico de Pareamiento Iónico: Utiliza una columna C18 con una fase móvil isocrática, lo que permite una separación y cuantificación eficientes de FF y GLY {svg_2}.
Laboratorios de Control de Calidad y Evaluación de la Eficiencia Terapéutica
Los métodos desarrollados son reproducibles, válidos y ofrecen una resolución eficiente entre formoterol y glicopirronio. Los investigadores han aplicado con éxito estos métodos para validar la eficiencia terapéutica de los fármacos combinados en laboratorios de control de calidad. Se encontró que los porcentajes de recuperación de los fármacos inhalados en su MDI eran satisfactorios, lo que garantiza una dosificación precisa y eficacia {svg_3}.
Estándares Farmacéuticos y Materiales de Referencia
La this compound también se utiliza como estándar de referencia en la investigación farmacéutica. Ayuda en el desarrollo de productos, las presentaciones de ANDA (Solicitud de Nuevo Fármaco Abreviado) y DMF (Archivo Maestro de Fármacos), el control de calidad (QC), la validación de métodos y los estudios de estabilidad. Además, ayuda a identificar impurezas desconocidas y evaluar el potencial genotóxico {svg_4}.
Aplicaciones de Cromatografía Iónica (IC)
La IC, una técnica analítica para separar y cuantificar aniones y cationes en muestras acuosas, se puede emplear para estudiar la this compound. Hay disponibles materiales de referencia de alta pureza para la cuantificación de nivel bajo de ppm o el análisis de trazas {svg_5}.
Soluciones Buffer para Fumarato de Formoterol
El fumarato de formoterol, el compuesto madre de la this compound, requiere soluciones buffer específicas para su estabilidad y análisis. Los investigadores utilizan buffers de fosfato de sodio monobásico y ácido fosfórico para mantener condiciones de pH óptimas durante el análisis {svg_6}.
Mecanismo De Acción
Target of Action
Formoterol Impurity B, also known as N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide, primarily targets beta-2 adrenergic receptors . These receptors play a crucial role in the relaxation of bronchial smooth muscle, leading to bronchodilation .
Mode of Action
Formoterol Impurity B acts as a long-acting beta-2 adrenergic receptor agonist . It binds to beta-2 adrenergic receptors, leading to the activation of the enzyme adenylate cyclase . This results in an increase in cyclic adenosine monophosphate (cAMP), which inhibits calcium release, leading to the relaxation of bronchial smooth muscle and bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by Formoterol Impurity B is the beta-2 adrenergic signaling pathway . The increase in cAMP levels leads to a series of downstream effects, including the relaxation of bronchial smooth muscle and bronchodilation . This pathway plays a crucial role in the management of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
Formoterol Impurity B is metabolized in the liver through demethylation and glucuronidation, involving several cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and UDP-glucuronosyltransferase isoenzymes . It is excreted through the kidneys and feces . The compound’s pharmacokinetic properties impact its bioavailability and therapeutic efficacy .
Result of Action
The primary molecular and cellular effect of Formoterol Impurity B’s action is the relaxation of bronchial smooth muscle . This leads to bronchodilation, improving airflow and reducing symptoms in conditions such as asthma and COPD .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Formoterol Impurity B. For instance, the compound’s action may be affected by the patient’s metabolic rate, which can vary based on factors such as age, sex, and overall health status . Additionally, the compound’s stability may be influenced by storage conditions, such as temperature and light exposure . .
Propiedades
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phenyl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-15-5-2-13(3-6-15)8-9-19-11-18(23)14-4-7-17(22)16(10-14)20-12-21/h2-7,10,12,18-19,22-23H,8-9,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFNPNBHWOMHBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)NC=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224588-66-2 |
Source


|
| Record name | N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224588662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-((2-(4-METHOXYPHENYL)ETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0D9L8487 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



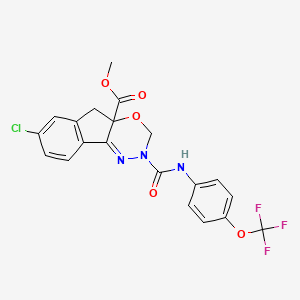

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)



